(2-Bromo-5-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone
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Description
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as melting point, boiling point, density, molecular formula, molecular weight, and others. For “(2-Bromo-5-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone”, the molecular formula is C14H15BrF3NO and the molecular weight is 350.18 .Mechanism of Action
Mode of Action
It is likely that it interacts with its targets in a manner similar to other aromatic compounds, potentially through π-π stacking interactions or hydrogen bonding .
Biochemical Pathways
Without specific target identification, it is challenging to definitively state which biochemical pathways are affected by this compound. Aromatic compounds often interact with a variety of proteins and enzymes, potentially influencing multiple biochemical pathways .
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by a variety of environmental factors. These could include pH, temperature, and the presence of other molecules or ions in the environment. Without specific studies on this compound, it is difficult to predict the exact influence of these factors .
Properties
IUPAC Name |
[2-bromo-5-(trifluoromethyl)phenyl]-(4-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrF3N2O/c1-18-4-6-19(7-5-18)12(20)10-8-9(13(15,16)17)2-3-11(10)14/h2-3,8H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHMHVJQBGQFIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C(C=CC(=C2)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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